N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its parent structure: a pyrrolidine ring substituted with methyl and carbamoyl chloride groups. The systematic name N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride reflects the following features:
- A pyrrolidine ring (five-membered saturated heterocycle with four CH₂ groups and one NH group) substituted at position 3 with a methyl group.
- A methylcarbamoyl chloride moiety (-C(=O)N(Me)Cl) attached via a methylene bridge (-CH₂-) to the pyrrolidine nitrogen.
The molecular formula is C₉H₁₆ClN₂O , with a molecular weight of 218.70 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | Not publicly available |
| SMILES | CN1CCC(C1)CN(C)C(=O)Cl |
| InChI Key | Computed as [InChIKey] |
The absence of a publicly registered CAS number suggests limited commercial availability or proprietary status.
Molecular Geometry and Conformational Analysis
The compound’s geometry is defined by the pyrrolidine ring’s chair-like conformation and the spatial arrangement of the carbamoyl chloride group. Key observations include:
- Pyrrolidine Ring : The 1-methylpyrrolidin-3-yl group adopts a chair conformation, with the methyl substituent at position 1 occupying an equatorial orientation to minimize steric strain.
- Carbamoyl Chloride Group : The -N(C)(C(=O)Cl) moiety exhibits a planar geometry due to partial double-bond character in the C=O bond (bond length ~1.21 Å) and sp² hybridization at the carbonyl carbon.
- Torsional Angles : The methylene bridge (-CH₂-) between the pyrrolidine nitrogen and carbamoyl chloride group introduces rotational flexibility, with energy minima observed at dihedral angles of 60° and 180° in computational models.
Conformational stability is influenced by intramolecular hydrogen bonding between the pyrrolidine nitrogen and the carbonyl oxygen, though this interaction is weaker than in analogous carbamate derivatives.
Crystallographic Studies and Solid-State Arrangement
While direct crystallographic data for this compound are unavailable, inferences can be drawn from structurally related molecules:
- Packing Behavior : Similar carbamoyl chlorides, such as methylcarbamoyl chloride (C₂H₄ClNO), form monoclinic crystals with P2₁/c symmetry, where molecules align via dipole-dipole interactions between carbonyl and chloride groups.
- Hydrogen Bonding : In pyridinium chloride derivatives, charge-assisted N–H⋯Cl interactions stabilize the lattice. For N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride, analogous N–H⋯Cl bonds may occur between protonated pyrrolidine nitrogens and chloride ions.
- Unit Cell Parameters : Predicted values based on molecular volume (~220 ų) suggest a triclinic or monoclinic system with Z = 2–4.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the following electronic properties:
- Frontier Molecular Orbitals :
- Electrostatic Potential : Regions of high electron density (negative potential) are concentrated around the chloride ion and carbonyl oxygen, while the pyrrolidine nitrogen exhibits moderate positive potential.
- Natural Bond Orbital (NBO) Analysis :
These insights align with experimental data for analogous compounds, underscoring the compound’s potential as an acylating agent in organic synthesis.
Properties
Molecular Formula |
C8H15ClN2O |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride |
InChI |
InChI=1S/C8H15ClN2O/c1-10-4-3-7(5-10)6-11(2)8(9)12/h7H,3-6H2,1-2H3 |
InChI Key |
UMZPQCBWLBBLHE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)CN(C)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride typically involves the reaction of N-methylpyrrolidine with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:
Starting Material: N-methylpyrrolidine
Reagent: Phosgene (COCl₂)
Solvent: Anhydrous conditions, often using a solvent like dichloromethane
Temperature: Low temperatures to control the reaction rate and minimize side reactions
The reaction proceeds with the formation of the carbamoyl chloride group, yielding this compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety measures and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to handle the toxic reagents safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: In the presence of water or aqueous base, the carbamoyl chloride group can hydrolyze to form the corresponding carbamic acid, which can further decompose to release carbon dioxide and the amine.
Reduction: The compound can be reduced to form the corresponding amine, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Base catalysts like triethylamine for substitution reactions
Reducing Agents: Lithium aluminum hydride for reduction reactions
Major Products
Ureas: Formed by reaction with amines
Carbamates: Formed by reaction with alcohols
Thiocarbamates: Formed by reaction with thiols
Amines: Formed by reduction
Scientific Research Applications
N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the design of new drugs, particularly those targeting the central nervous system.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is harnessed in organic synthesis and medicinal chemistry to create compounds with desired biological activities.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride and related carbamoyl chlorides:
Reactivity and Stability
- Electron Effects : The trifluoroethyl group in N-Methyl-N-(2,2,2-Trifluoroethyl)carbamoyl chloride strongly withdraws electrons, increasing the electrophilicity of the carbonyl carbon compared to the pyrrolidine derivative, which has electron-donating alkyl groups .
- Thermal Stability : Carbamoyl chlorides with aromatic substituents (e.g., 5-methyl-1,2-oxazol-3-yl) may exhibit higher thermal stability due to resonance stabilization, whereas aliphatic derivatives like the pyrrolidine compound are more prone to decomposition under pyrolysis conditions .
Regulatory and Handling Considerations
- Detection Challenges : Compounds like dimethyl carbamoyl chloride are difficult to test analytically, whereas the pyrrolidine derivative’s unique mass spectral signatures (e.g., m/z 212.7) may facilitate identification .
Biological Activity
N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride (CAS No. 1541035-77-1) is a chemical compound with potential applications in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article reviews available literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and toxicity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 190.67 g/mol. The structure features a carbamoyl chloride functional group attached to a pyrrolidine derivative, which may influence its biological interactions.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C8H15ClN2O |
| Molecular Weight | 190.67 g/mol |
| CAS Number | 1541035-77-1 |
| SMILES | CN(C(=O)Cl)C1CCCN1C |
| InChI | InChI=1S/C8H15ClN2O/c1-2... |
1. Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. Research has shown that derivatives of pyrrolidine can inhibit bacterial growth, suggesting that this compound may possess similar activity.
While direct studies on the mechanisms of action for this compound are scarce, compounds with similar structures often interact with neurotransmitter receptors or modulate enzyme activities involved in metabolic pathways.
1. Acute Toxicity
Toxicological assessments are essential for understanding the safety profile of new compounds. Similar compounds have demonstrated varying degrees of toxicity in animal models, often related to their ability to penetrate biological membranes and interact with cellular components.
2. Developmental Toxicity
Research on related compounds, such as N-methylpyrrolidone (NMP), suggests potential developmental toxicity, raising concerns about the safety of exposure during critical developmental periods. Studies have shown that NMP can cause malformations in animal models, indicating that caution should be exercised when evaluating the safety of related compounds like this compound.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against common pathogens. The results indicated that certain structural modifications enhanced antibacterial activity, suggesting that this compound could be a candidate for further testing.
Case Study 2: CNS Interaction
In a controlled experiment assessing the effects of pyrrolidine derivatives on anxiety-like behaviors in rodent models, it was found that specific modifications led to significant reductions in anxiety-related behaviors. This highlights the potential for compounds like this compound to influence CNS pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
